Regioisomeric Purity and Scaffold Positioning: 8-Amino vs. 5-Amino Analog Differentiation
The regioisomer 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid (CAS 92287-95-1) shares identical molecular formula and molecular weight (C₁₁H₁₁NO₂, 189.21 g/mol) with the 8-amino derivative but exhibits a different calculated boiling point (376.8°C for 8-amino vs. unlisted for 5-amino) and potentially different chromatographic retention behavior due to altered hydrogen bonding between the peri 8-amino and 1-carboxyl groups. This peri intramolecular hydrogen bond in the 8-isomer dampens the amine nucleophilicity, a factor essential for Amide Coupling efficiency in bioconjugation or PROTAC linker attachment .
| Evidence Dimension | Regioisomeric positional effect on amine-carboxyl hydrogen bonding and calculated physicochemical properties |
|---|---|
| Target Compound Data | 8-Amino-3,4-DHN-1-COOH: peri (1,8) substitution, calculated boiling point 376.8°C, density 1.332 g/cm³, SMILES c1cc2c(c(c1)N)C(=CCC2)C(=O)O |
| Comparator Or Baseline | 5-Amino-3,4-DHN-1-COOH (CAS 92287-95-1): non-peri (1,5) substitution, same MW but distinct SMILES and boiling point |
| Quantified Difference | Peri intramolecular H-bond in 8-isomer vs. non-peri in 5-isomer; boiling point difference supports altered intermolecular forces |
| Conditions | Calculated physicochemical properties (ACD/Labs) and SMILES-based structural comparison |
Why This Matters
Researchers selecting a regioisomer for SAR studies or chemical probe synthesis must account for the altered amine reactivity caused by the peri substitution, which directly affects amide bond formation or derivatization yields.
